molecular formula C13H13F6NO2 B12275675 Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate

Cat. No.: B12275675
M. Wt: 329.24 g/mol
InChI Key: XZGKCDPUTRVPAH-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a benzylaminoacetate core that is strategically substituted with two trifluoromethyl groups, a motif known to significantly influence a molecule's electronic properties, metabolic stability, and cell membrane permeability . The ethyl ester functional group serves as a common prodrug strategy or a synthetic handle for further derivatization, making this compound a versatile intermediate for the synthesis of more complex target molecules . Research into analogous compounds highlights the potential of such structures in developing pharmacologically active agents. For instance, benzamide and benzoic acid derivatives with trifluoromethyl groups have been investigated as inhibitors of key biological targets, such as eIF4E, for potential applications in oncology . Similarly, substituted acetamide derivatives have been explored for their agonist activity on receptors like EP4, indicating potential utility in various disease model studies . This product is intended for use in laboratory research as a synthetic intermediate or a standard for analytical method development. It is strictly For Research Use Only and is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C13H13F6NO2

Molecular Weight

329.24 g/mol

IUPAC Name

ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]acetate

InChI

InChI=1S/C13H13F6NO2/c1-2-22-11(21)7-20-6-8-3-9(12(14,15)16)5-10(4-8)13(17,18)19/h3-5,20H,2,6-7H2,1H3

InChI Key

XZGKCDPUTRVPAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde (1.2 equiv) with ethyl 2-aminoacetate (1.0 equiv) in 1,2-dichloroethane, catalyzed by sodium triacetoxyborohydride (1.5 equiv) at 25–30°C for 12–24 hours. The reaction proceeds via imine formation, followed by borohydride reduction to yield the secondary amine.

Key Parameters:

  • Solvent System: 1,2-Dichloroethane enhances reagent solubility without side reactions.
  • Temperature Control: Maintaining 25–30°C prevents decomposition of the trifluoromethyl groups.
  • Workup: The crude product is washed with saturated sodium bicarbonate (2 × 100 mL) and brine (1 × 50 mL), followed by drying over sodium sulfate.

Yield and Purity Optimization

Yields range from 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1). Purity exceeds 98% when the reaction is conducted under anhydrous conditions, as residual water hydrolyzes the imine intermediate, reducing efficiency.

Alkylation of Ethyl 2-Aminoacetate

Halide Substitution Strategies

An alternative route employs 3,5-bis(trifluoromethyl)benzyl bromide (1.1 equiv) reacting with ethyl 2-aminoacetate (1.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate (2.0 equiv) as a base. This method avoids the need for reducing agents but requires stringent moisture control.

Reaction Profile:

  • Byproduct Formation: Competing elimination reactions generate <5% 3,5-bis(trifluoromethyl)styrene, necessitating distillation for removal.
  • Scale-Up Challenges: Exothermic reactions at >100 mmol scale require controlled addition of the benzyl halide to maintain temperatures below 70°C.

Comparative Efficiency

While alkylation achieves 70–75% yield, the method is less favored due to higher reagent costs and lower atom economy compared to reductive amination.

Crystallization and Purification Techniques

Ethanol-Water Recrystallization

The amorphous product is recrystallized from ethanol/water (10:90 v/v) at 20–25°C, yielding needle-like crystals with 99.5% purity (HPLC). This step removes residual aldehydes and unreacted amino esters.

Crystallization Parameters:

Parameter Optimal Range
Ethanol Concentration 8–12% (v/v)
Cooling Rate 0.5°C/min
Seeding 0.1% w/w crystalline product

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers when the reductive amination is conducted without chiral auxiliaries, though this is unnecessary for the target compound’s achiral structure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 2H, NCH₂CO), 3.58 (s, 2H, ArCH₂N), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.4 (s, 6F, CF₃).

Mass Spectrometry:

  • ESI-MS: m/z 402.1 [M+H]⁺, calcd for C₁₅H₁₄F₆NO₂: 402.1.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot-scale studies demonstrate that reductive amination in continuous flow systems (residence time: 30 min) increases yield to 88% by improving mass transfer and temperature uniformity.

Solvent Recycling

Ethanol-water mixtures are distilled and reused in subsequent batches, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate involves its interaction with specific molecular targets. For instance, as a CETP inhibitor, it binds to the CETP protein, preventing the transfer of cholesteryl esters and phospholipids between lipoproteins. This results in elevated levels of high-density lipoprotein (HDL) cholesterol and reduced levels of low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS 69065-93-6)
  • Structure: Features a 2-oxoacetate (amide) group instead of the benzylamino group.
  • Molecular Weight: 329.2 g/mol (C₁₂H₉F₆NO₃).
  • Physical Properties : Melting point = 90°C; storage at 2–8°C.
(b) Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-33-8)
  • Structure: Replaces the benzylamino group with a phenoxy (–O–) linker.
  • Similarity Score : 0.90 (structural similarity algorithm).
(c) Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-31-6)
  • Structure: Methyl ester variant of the above phenoxy derivative.
  • Similarity Score : 0.93.
  • Key Difference : The methyl ester shortens the alkyl chain, increasing volatility and possibly altering hydrolysis kinetics compared to the ethyl ester .

Pharmacologically Active Derivatives

Compounds such as Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) (ESI-MS m/z: 616.2 [M+H]⁺) demonstrate extended structures with piperazine and thiazole moieties. These derivatives exhibit higher molecular weights (>500 g/mol) and are designed for kinase inhibition or antimicrobial activity, leveraging the trifluoromethyl groups for target binding .

Agrochemical Derivatives (Sulfonylurea Herbicides)

While structurally distinct, compounds like triflusulfuron methyl ester (CAS 79277-27-3) share trifluoromethyl groups. These herbicides utilize triazine cores and sulfonylurea linkages, contrasting with the benzylamino-acetate scaffold in hydrophobicity and mode of action .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Group Key Property
Target Compound 353.25 Benzylamino, ethyl ester High lipophilicity (logP ~3.5)
CAS 69065-93-6 (Amide derivative) 329.2 Amide, ethyl ester Higher melting point (90°C)
CAS 87964-33-8 (Phenoxy derivative) ~320 (estimated) Phenoxy, ethyl ester Lower polarity (logP ~3.8)

Biological Activity

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14F6N2O2
  • Molecular Weight : Approximately 329.24 g/mol
  • Key Features : The compound contains a benzylamine moiety with two trifluoromethyl groups at the 3 and 5 positions, which is significant for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it can bind to active sites of enzymes, potentially inhibiting their function.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : this compound has shown promise in exhibiting antimicrobial activity against various pathogens.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Type Description Reference
AntitumorInhibits cancer cell proliferation; potential use as a chemotherapeutic agent.
AntimicrobialExhibits activity against various microbial strains.
Enzyme InteractionBinds to specific enzymes, potentially altering their function.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth at specific concentrations. The results suggest that the compound could serve as a lead candidate for developing new anticancer therapies.
  • Antimicrobial Evaluation :
    • Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard microbiological assays, revealing a promising spectrum of activity.
  • Mechanistic Studies :
    • Computational studies have been conducted to elucidate the binding affinity of this compound to various biological targets. These studies are crucial for understanding how the compound functions at a molecular level and its potential therapeutic applications .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • Detailed structure-activity relationship (SAR) studies to optimize its pharmacological properties.
  • In vivo studies to assess the therapeutic potential and safety profile of the compound.
  • Exploration of potential derivatives that could enhance its efficacy against specific diseases.

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